molecular formula C23H14BrClN2O3 B3740776 [4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

Cat. No.: B3740776
M. Wt: 481.7 g/mol
InChI Key: OQVPECZUBFLLBY-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate: is a complex organic compound characterized by its unique structure, which includes a cyano group, a bromobenzoate moiety, and a chloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its unique structural features.

Industry: In the materials science industry, it can be used in the development of new polymers or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The overall pathway involves the modulation of enzyme activity or receptor signaling, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: The unique combination of the chloroanilino, cyano, and bromobenzoate groups in [4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrClN2O3/c24-18-8-6-16(7-9-18)23(29)30-21-10-4-15(5-11-21)12-17(14-26)22(28)27-20-3-1-2-19(25)13-20/h1-13H,(H,27,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVPECZUBFLLBY-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Reactant of Route 3
Reactant of Route 3
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Reactant of Route 4
Reactant of Route 4
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Reactant of Route 5
Reactant of Route 5
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Reactant of Route 6
[4-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.